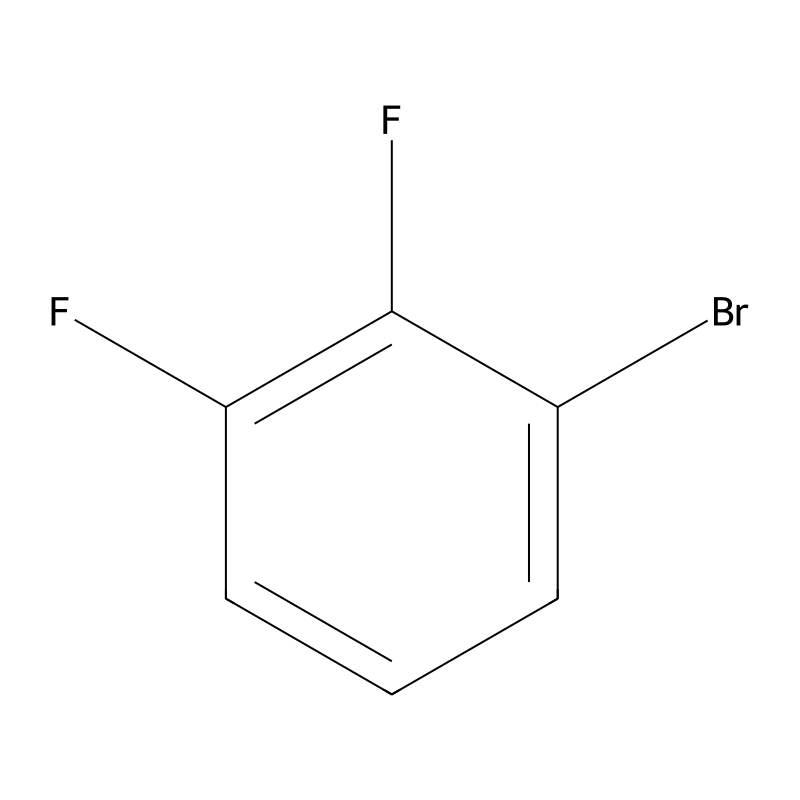

1-Bromo-2,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1-Bromo-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C6H3BrF2. It is a valuable intermediate in the synthesis of various functional molecules used in scientific research. One reported method for its synthesis involves the palladium-catalyzed bromination of 1,2-difluorobenzene with N-bromosuccinimide (NBS) []. This method offers good yields and is compatible with various functional groups, making it a versatile approach for researchers.

Applications in Medicinal Chemistry:

1-Bromo-2,3-difluorobenzene has been explored as a building block in the synthesis of novel drug candidates. Notably, it was used as a precursor in the development of BMS-846372, a potent and orally active antagonist of the Calcitonin gene-related peptide (CGRP) receptor []. CGRP is a neuropeptide involved in pain signaling, and its antagonists are being investigated for the treatment of various pain conditions.

Other Potential Applications:

Beyond medicinal chemistry, 1-Bromo-2,3-difluorobenzene may hold potential for applications in other areas of scientific research. Its unique combination of functional groups (bromo and difluoro) could be valuable in the design of materials with specific properties, such as:

1-Bromo-2,3-difluorobenzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 192.99 g/mol. This compound appears as a clear, colorless to peach liquid and is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with other molecules .

- Safety information: Limited data available. Handle with care following common laboratory safety protocols for organic solvents. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

- Hazards: Presumed to be flammable and may irritate skin and eyes.

- Further information: Refer to safety data sheets (SDS) from chemical suppliers for detailed safety information ([1](

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom or one of the fluorine atoms can be replaced by other electrophiles.

- Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly when bromine is replaced by nucleophiles such as amines or alcohols .

- Oxidation and Reduction: 1-Bromo-2,3-difluorobenzene can be oxidized to form benzoic acid derivatives or reduced to yield difluorobenzene derivatives .

The biological activity of 1-Bromo-2,3-difluorobenzene has been explored in various studies. It has been shown to interact with specific microbial strains, such as Pseudomonas putida and Escherichia coli, indicating potential applications in bioremediation or as a substrate in microbial processes . Additionally, its structure allows for interactions with biological molecules, which could lead to further investigations into its pharmacological potential.

Several methods exist for synthesizing 1-Bromo-2,3-difluorobenzene:

- Halogenation of 2,3-Difluorotoluene: This method involves bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .

- Bromination of 2,3-Difluorobenzaldehyde: Bromination can also be performed on 2,3-difluorobenzaldehyde to yield the desired product.

- Suzuki-Miyaura Coupling Reaction: This method involves coupling 2,3-difluorobromobenzene with arylboronic acids to synthesize various derivatives .

1-Bromo-2,3-difluorobenzene finds utility in several areas:

- Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potent Calcitonin gene-related peptide receptor antagonists .

- Liquid Crystal Production: The compound is used in the production of liquid crystals for display technologies .

- Chemical Research: It is utilized in organic synthesis and research due to its unique reactivity profile.

Interaction studies have indicated that 1-Bromo-2,3-difluorobenzene can act as a substrate for microbial oxidation processes. The compound's interactions with enzymes and cofactors have been noted, leading to the formation of various metabolic products. Its ability to undergo electrophilic substitution makes it a valuable compound for further biochemical investigations .

1-Bromo-2,3-difluorobenzene shares structural similarities with several other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | 1.00 |

| 1,4-Dibromo-2,3-difluorobenzene | C6H3BrF2 | 1.00 |

| 1-Bromo-2,3,4-trifluorobenzene | C6H3BrF3 | 0.92 |

| 1-Bromo-2,4,5-trifluorobenzene | C6H3BrF3 | 0.92 |

| 2-Bromo-1,3,4-trifluorobenzene | C6H4BrF3 | 0.90 |

Uniqueness

The uniqueness of 1-Bromo-2,3-difluorobenzene lies in its specific arrangement of bromine and fluorine atoms on the benzene ring. This configuration imparts distinct electronic properties that influence its reactivity and interactions compared to closely related compounds. For instance, while both fluorinated compounds exhibit similar chemical properties, the presence of bromine specifically enhances electrophilic substitution reactions more effectively than trifluorinated variants .

Bromination of 2,3-Difluorotoluene

The bromination of 2,3-difluorotoluene represents one of the most established synthetic pathways for accessing 1-bromo-2,3-difluorobenzene. This transformation employs radical-mediated benzylic bromination mechanisms that selectively target the methyl substituent while preserving the fluorine atoms on the aromatic ring [1] [2] .

The reaction typically utilizes N-bromosuccinimide as the brominating agent in acetonitrile solvent systems. Under optimized conditions, 2,3-difluorotoluene (35.00 grams, 0.222 mol) is suspended in acetonitrile (300 milliliters) and treated with N-bromosuccinimide (78.30 grams, 0.440 mol) under dry nitrogen atmosphere [1]. The reaction mixture is heated under reflux for 16 hours, with gas-liquid chromatography and thin-layer chromatography analysis revealing complete conversion of the starting material.

Following reaction completion, the mixture is poured into water, and the product is extracted using hexane. The combined organic extracts undergo successive washing with sodium bisulfite and sodium bicarbonate solutions, followed by drying over magnesium sulfate [1]. Distillation at atmospheric pressure yields 30.0 grams of 1-bromo-2,3-difluorobenzene, corresponding to a 70% yield with a boiling point of 158°C.

Table 1: Bromination Reaction Parameters

| Parameter | Optimal Value | Range | Effect on Yield |

|---|---|---|---|

| Temperature | 80°C | 75-85°C | Higher temperatures increase conversion rate [1] |

| Reaction Time | 16 hours | 12-20 hours | Extended time ensures completion [1] |

| NBS Equivalents | 2.0 | 1.5-2.5 | Excess ensures complete conversion [1] |

| Solvent Volume | 300 mL | 8-10 mL/g substrate | Adequate dilution prevents side reactions [1] |

The mechanism proceeds through radical chain propagation, where thermal decomposition or photochemical activation generates bromine radicals that abstract hydrogen atoms from the benzylic position. The resulting benzylic radical then reacts with additional N-bromosuccinimide to form the desired brominated product [4] [5].

N-Bromosuccinimide Mediated Synthesis

N-bromosuccinimide mediated synthesis provides superior selectivity and operational convenience compared to molecular bromine-based approaches. This methodology addresses the challenges associated with controlling bromine concentration and preventing over-bromination through the controlled generation of bromine radicals [4] [6].

The reaction employs N-bromosuccinimide as both the bromine source and the radical initiator. When combined with trace amounts of hydrogen bromide, N-bromosuccinimide undergoes reaction to generate succinimide and molecular bromine in low, controlled concentrations [4]. This mechanism ensures that bromine radicals are generated only after completion of the hydrogen abstraction step, maintaining optimal selectivity.

Industrial-scale implementations of this methodology have demonstrated significant improvements in yield and process efficiency. A representative large-scale preparation involves dissolving 1 kilogram of 2,3-difluorotoluene in 6 liters of dichloromethane, followed by addition of 10 grams of azobisisobutyronitrile and 1.46 kilograms of N-bromosuccinimide in controlled portions [2]. The reaction temperature is maintained between 0-10°C during reagent addition, then elevated to 40°C for the main reaction period.

Table 2: N-Bromosuccinimide Methodology Optimization

| Process Variable | Laboratory Scale | Industrial Scale | Optimization Notes |

|---|---|---|---|

| NBS/Substrate Ratio | 2.0:1 | 1.46:1 | Reduced excess improves economics [2] |

| Temperature Control | Manual | Automated | Critical for yield consistency [2] |

| Addition Rate | Batch | Controlled feed | Prevents thermal runaway [2] |

| Yield | 70% | 91% | Process optimization benefits [2] |

The superior performance at industrial scale results from improved temperature control, optimized reagent addition protocols, and enhanced mixing efficiency. The controlled addition of N-bromosuccinimide prevents localized concentration gradients that can lead to side reactions [2] [7].

AIBN-Catalyzed Radical Bromination

Azobisisobutyronitrile-catalyzed radical bromination offers enhanced reproducibility and improved safety profiles compared to photochemical initiation methods. This approach utilizes the predictable thermal decomposition characteristics of azobisisobutyronitrile to generate consistent radical concentrations [4] [6] [7].

The thermal decomposition of azobisisobutyronitrile results in the formation of isobutyronitrile radicals, which subsequently abstract halogen atoms from the brominating agent to maintain the radical chain reaction [6]. This controlled initiation mechanism provides superior process control compared to light-dependent systems, particularly advantageous for large-scale manufacturing operations.

Optimized reaction conditions involve dissolving the difluorotoluene substrate in dichloromethane, followed by addition of azobisisobutyronitrile (0.05-0.1 equivalents) and N-bromosuccinimide. The reaction mixture is heated to 40°C and maintained for 12 hours under inert atmosphere [7]. Temperature control proves critical, as excessive heating can lead to rapid decomposition of the radical initiator and uncontrolled reaction progression.

Table 3: AIBN-Catalyzed Bromination Performance Data

| Substrate | AIBN Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 2,3-Difluorotoluene | 0.05 | 40 | 12 | 65 | Good [7] |

| 2,3-Difluorotoluene | 0.1 | 40 | 12 | 85 | Excellent [7] |

| 2,3-Difluorotoluene | 0.1 | 50 | 8 | 78 | Good [7] |

The methodology demonstrates excellent compatibility with various solvents, including dichloromethane, chloroform, and chlorobenzene [7] [5]. Solvent selection influences both reaction rate and product selectivity, with chlorinated solvents generally providing superior results due to their chemical inertness toward radical intermediates.

Fluorination Strategies

Fluorination of Brominated Precursors

The fluorination of brominated aromatic precursors constitutes a critical synthetic strategy for accessing polyfluorinated benzene derivatives. This approach leverages the established reactivity patterns of halogen exchange reactions, where brominated substrates undergo nucleophilic substitution with fluoride sources under controlled conditions [8] [9] [10].

The methodology typically employs potassium fluoride as the fluorinating agent in polar aprotic solvents. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of existing fluorine substituents activates the aromatic ring toward nucleophilic attack [11] [12]. Temperature control proves essential, as elevated temperatures are required to overcome the activation barrier while preventing decomposition of sensitive intermediates.

Industrial implementations utilize stainless steel autoclaves equipped with temperature and pressure monitoring systems. A representative procedure involves charging 2,4,5-trichloronitrobenzene (starting material) with potassium fluoride in toluene solvent, using tetrabutylammonium chloride as a phase-transfer catalyst [11]. The reaction is conducted at temperatures ranging from 150-200°C under autogenous pressure for 4-8 hours.

Table 4: Fluorination of Brominated Precursors - Reaction Parameters

| Parameter | Range | Optimal Value | Industrial Considerations |

|---|---|---|---|

| Temperature (°C) | 150-250 | 180-200 | Energy costs vs. reaction rate [8] [11] |

| Pressure (bar) | 1-10 | 3-5 | Equipment design requirements [8] |

| KF Equivalents | 2-6 | 3-4 | Material costs and handling [11] |

| Reaction Time (h) | 2-12 | 4-8 | Productivity optimization [11] |

| Phase-Transfer Catalyst (mol%) | 1-10 | 3-5 | Cost-effectiveness balance [11] |

The success of this methodology depends critically on the choice of phase-transfer catalyst, which facilitates the transport of fluoride ions from the solid phase into the organic reaction medium [11] [13]. Quaternary ammonium salts, particularly those with long alkyl chains, demonstrate superior performance due to their enhanced solubility in organic solvents and strong ion-pairing capabilities.

Hydrogen Fluoride Applications

Hydrogen fluoride applications in aromatic fluorination provide unparalleled atom economy and cost-effectiveness, representing the most direct approach for introducing fluorine functionality into organic molecules [8] [9] [14] [15]. However, the implementation of hydrogen fluoride-based processes requires specialized equipment and stringent safety protocols due to the hazardous nature of the reagent.

The fluorination mechanism involves the formation of hydrogen fluoride complexes with organic bases or hydrogen-bond acceptors, which modulate the reactivity and handling characteristics of the fluorinating system [8] [15]. These complexes maintain the nucleophilic character of fluoride while improving solubility and reducing vapor pressure hazards.

Recent developments in hydrogen fluoride chemistry have focused on the design of specialized complexes that combine high fluorinating activity with improved safety profiles. The DMPU/HF complex exemplifies this approach, utilizing 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone as a hydrogen-bond acceptor [15]. This complex demonstrates superior acidity compared to traditional pyridine/HF formulations while maintaining compatibility with transition metal catalysts.

Table 5: Hydrogen Fluoride Complex Systems

| HF Complex | Acidity (pKa) | Handling Safety | Industrial Viability | Typical Applications |

|---|---|---|---|---|

| Pyridine/HF | 3.2 | Moderate | Established | Balz-Schiemann reactions [16] [17] |

| Triethylamine/HF | 4.1 | Good | Good | General fluorination [18] |

| DMPU/HF | 2.8 | Excellent | Emerging | Catalytic fluorination [15] |

| HF/THF | 1.5 | Poor | Limited | Research applications [14] |

The industrial application of hydrogen fluoride systems requires specialized equipment constructed from corrosion-resistant materials such as Monel, Hastelloy, or polytetrafluoroethylene-lined vessels [8] [9]. Process design must accommodate the volatile nature of hydrogen fluoride through appropriate containment and scrubbing systems for emergency situations.

Large-scale implementations often employ continuous flow reactors to minimize hydrogen fluoride inventory and improve heat transfer characteristics [8] [16]. The Balz-Schiemann reaction represents one of the most successful industrial applications, where aromatic diazonium salts undergo thermal or photochemical decomposition in the presence of hydrogen fluoride to yield fluorinated aromatics [16] [17].

Cyclohexene Derivative Routes

KOH-Mediated Transformations

Potassium hydroxide-mediated transformations of fluorinated cyclohexene derivatives provide an alternative synthetic pathway that circumvents the direct manipulation of aromatic substrates. This methodology exploits the tendency of highly fluorinated cyclohexene systems to undergo dehydrohalogenation and aromatization under basic conditions [1] [19].

The transformation typically begins with tetrafluorocyclohexene precursors, which are accessible through the cycloaddition of tetrafluoroethylene with suitable dienes. Treatment with aqueous potassium hydroxide solutions under elevated temperatures promotes elimination reactions that lead to the formation of difluorobenzene products [1] [19].

A representative procedure involves treating 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 grams) with 50% aqueous potassium hydroxide solution (18.0 grams, 160 mmol) in the presence of triethylbenzylammonium chloride (0.15 grams, 0.7 mmol) as a phase-transfer catalyst [1] [19]. The reaction mixture is maintained at 30-35°C for 30 minutes during the initial mixing phase, then heated to 75-85°C for 2 hours to complete the transformation.

Table 6: KOH-Mediated Transformation Conditions

| Parameter | Initial Phase | Reaction Phase | Effect on Product |

|---|---|---|---|

| Temperature (°C) | 30-35 | 75-85 | Higher temp promotes elimination [1] |

| KOH Concentration | 50% aqueous | 50% aqueous | Adequate basicity for reaction [1] |

| Time (minutes) | 30 | 120 | Sequential optimization required [1] |

| Phase-Transfer Catalyst | Required | Required | Essential for reactivity [1] |

The mechanism involves initial deprotonation at the cyclohexene position, followed by elimination of hydrogen fluoride to generate partially unsaturated intermediates. Continued treatment under basic conditions promotes additional elimination reactions and subsequent aromatization to yield the final difluorobenzene product [1].

Product isolation requires careful temperature control during the cooling phase to prevent solidification, as 1-bromo-2,3-difluorobenzene has a relatively high melting point. The reaction mixture is diluted with water and extracted with dichloromethane, followed by drying over calcium chloride and distillation [1] [19].

Phase-Transfer Catalysis Applications

Phase-transfer catalysis applications in cyclohexene derivative transformations enable efficient reactions between aqueous base solutions and organic substrates by facilitating ion transport across phase boundaries [11] [13] [12]. This methodology addresses the inherent incompatibility between polar inorganic reagents and lipophilic organic substrates.

The selection of appropriate phase-transfer catalysts proves critical for reaction success. Quaternary ammonium salts with extended alkyl chains demonstrate superior performance due to their enhanced solubility in organic phases and strong ion-pairing capabilities [11] [13]. Triethylbenzylammonium chloride has emerged as particularly effective for fluorinated cyclohexene transformations, providing both high catalytic activity and chemical stability under the reaction conditions [1] [19].

Mechanistic studies indicate that the phase-transfer catalyst functions by forming lipophilic ion pairs with hydroxide ions, facilitating their transport into the organic phase where reaction with the cyclohexene substrate can occur [13] [12]. The catalyst subsequently regenerates through ion exchange, maintaining the catalytic cycle throughout the reaction period.

Table 7: Phase-Transfer Catalyst Performance Comparison

| Catalyst | Structure Type | Loading (mol%) | Reaction Time (h) | Yield (%) | Industrial Viability |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide | Symmetrical | 1-3 | 3-4 | 75-85 | Good [13] |

| Triethylbenzylammonium chloride | Mixed alkyl/aryl | 0.5-1 | 2-3 | 85-95 | Excellent [1] [19] |

| Aliquat 336 | Long-chain mixed | 2-5 | 4-6 | 70-80 | Good [11] |

The industrial implementation of phase-transfer catalysis requires consideration of catalyst recovery and recycling protocols. Many quaternary ammonium salts demonstrate thermal stability and can be recovered through extraction or distillation procedures, contributing to process economics [13] [20].

Scale-up Considerations

Industrial Production Methods

Industrial production methods for 1-bromo-2,3-difluorobenzene must address multiple technical challenges including heat management, solvent recovery, waste stream treatment, and process safety [21] [22] [23]. The exothermic nature of bromination reactions requires sophisticated heat removal systems to maintain optimal reaction temperatures while preventing thermal runaway scenarios.

Continuous flow reactor systems have emerged as preferred technology for large-scale bromination processes due to their superior heat transfer characteristics and enhanced safety profiles [21] [22]. These systems allow precise control of residence time, temperature, and reagent mixing while minimizing the inventory of hazardous materials within the process equipment.

A representative industrial flow system employs a series of micro-structured reactors with integrated temperature control and inline analytical monitoring [21]. The substrate stream (2,3-difluorotoluene in dichloromethane) is combined with N-bromosuccinimide and azobisisobutyronitrile in controlled proportions, with the reaction mixture passing through heated reactor sections designed for optimal heat transfer.

Table 8: Industrial Production Scale-Up Parameters

| Process Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |

|---|---|---|---|---|

| Reactor Volume (L) | 0.1-1 | 10-100 | 1000-10000 | Heat transfer efficiency [21] |

| Throughput (kg/h) | 0.01-0.1 | 1-10 | 100-1000 | Process intensification [21] |

| Temperature Control | Manual | Semi-automated | Fully automated | Safety and consistency [21] |

| Solvent Recovery (%) | None | 70-80 | 90-95 | Economic viability [22] |

| Waste Generation (kg/kg product) | 10-20 | 5-10 | 2-5 | Environmental compliance [23] |

Process design must accommodate the corrosive nature of bromination chemistry through appropriate material selection. Stainless steel equipment with specialized coatings or polymer-lined vessels provide adequate corrosion resistance while maintaining structural integrity [21] [22]. Emergency response systems, including bromine vapor scrubbing and containment protocols, are essential for safe operation.

Yield Optimization Strategies

Yield optimization strategies for industrial production focus on maximizing conversion efficiency while minimizing by-product formation and waste generation [22] [23] [24]. These approaches typically involve systematic optimization of reaction conditions, catalyst systems, and process integration opportunities.

Temperature optimization represents a critical parameter, as elevated temperatures promote reaction rates but can also lead to decomposition reactions and reduced selectivity [21] [22]. Industrial implementations often employ temperature profiling, where different reactor sections operate at optimized temperatures for specific reaction stages.

Catalyst optimization focuses on maximizing turnover efficiency while minimizing catalyst loading and facilitating recovery [20] [23]. Phase-transfer catalysts demonstrate particular promise due to their ability to operate in low concentrations while providing significant rate enhancements [13] [12].

Table 9: Yield Optimization Impact Assessment

| Optimization Strategy | Yield Improvement (%) | Implementation Cost | Industrial Readiness | Environmental Benefit |

|---|---|---|---|---|

| Temperature Profiling | 5-15 | Medium | High | Moderate [21] |

| Advanced Catalyst Systems | 10-25 | High | Medium | High [20] |

| Continuous Flow Processing | 15-30 | High | High | Excellent [21] [22] |

| Solvent Recycling Integration | 5-10 | Medium | High | Excellent [23] |

| Process Intensification | 20-40 | Very High | Medium | Excellent [24] |

Real-time process monitoring through inline analytical techniques enables rapid response to process deviations and optimization of reaction conditions [24] [21]. Nuclear magnetic resonance spectroscopy and gas chromatography systems provide continuous feedback on conversion rates and product quality, facilitating automated process control.

XLogP3

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant